![molecular formula C22H17N3O2S2 B2469009 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide CAS No. 375835-86-2](/img/structure/B2469009.png)
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
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Overview
Description
The compound “2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using a related compound as a starting material . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. It is likely to be soluble in organic solvents but insoluble in water, similar to other thiophene-containing compounds . The compound’s exact melting point, boiling point, and other physical properties would need to be determined experimentally.
Scientific Research Applications
Precursor for Heterocyclic Synthesis
Cyanoacetamide-N-derivatives, such as the compound , are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of organic compounds.
Synthesis of Biologically Active Compounds
The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . This highlights their potential in evolving better chemotherapeutic agents.
Synthesis of Thiophene Derivatives
The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives .
Synthesis of Pyrrole Derivatives
The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .
Multifunctional Heterogeneous Catalyst
The compound can be used as a multifunctional heterogeneous catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .
Synthesis of Phosphorus Heterocycles
An efficient route to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring was achieved via reaction of compound with some phosphorus sulfides and phosphorus tribromide .
Induction of Nuclear Features
Compounds induced various nuclear features such as chromatin fragmented and condensation, nuclei condensation, as demonstrated by acridine orange/Ethidium bromide staining .
Safety and Hazards
Future Directions
The compound and its derivatives could be further investigated for their potential biological activities. Given the reported antitumor activity of similar compounds , one possible direction could be the development of new anticancer drugs. Additionally, the compound’s chemical reactivity could be explored further to develop new synthetic methods .
Mechanism of Action
Target of Action
Compounds containing a pyridine group that includes a cyano group have been reported to have excellent antitumor activity . Therefore, it is plausible that this compound may target cancer cells or specific proteins within these cells.
Mode of Action
It is known that the compound is part of the n-cyanoacetamides class, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that compounds containing a pyridine group that includes a cyano group have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Therefore, it is plausible that this compound may affect multiple biochemical pathways related to these therapeutic properties.
Pharmacokinetics
The compound’s solubility in most organic solvents but insolubility in water may influence its bioavailability and distribution within the body.
Result of Action
The compound has been evaluated as an anticancer agent, showing a promising cytotoxic effect against human breast cancer cells . The compound induced various nuclear features such as chromatin fragmentation and condensation, nuclei condensation, as demonstrated by acridine orange/Ethidium bromide staining .
properties
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c23-12-18-17(19-6-3-9-28-19)11-20(26)25-22(18)29-13-21(27)24-16-8-7-14-4-1-2-5-15(14)10-16/h1-10,17H,11,13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUHMLKJXXQZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide |
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